molecular formula C12H9N3O2 B127142 1-Nitro-9H-carbazol-2-amine CAS No. 158321-20-1

1-Nitro-9H-carbazol-2-amine

Cat. No. B127142
CAS RN: 158321-20-1
M. Wt: 227.22 g/mol
InChI Key: VBGFPAQMPICEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-9H-carbazol-2-amine, also known as NCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of carbazole derivatives, which have been studied extensively for their unique chemical and biological properties.

Scientific Research Applications

1-Nitro-9H-carbazol-2-amine has been studied for its potential applications in various fields of science. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 1-Nitro-9H-carbazol-2-amine has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of 1-Nitro-9H-carbazol-2-amine is not fully understood. However, it has been suggested that 1-Nitro-9H-carbazol-2-amine exerts its biological activity through the inhibition of topoisomerase I and II enzymes. These enzymes are involved in DNA replication and transcription, and their inhibition can lead to cell death. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is another mechanism by which it exerts its anticancer activity.
Biochemical and Physiological Effects:
1-Nitro-9H-carbazol-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for maintaining tissue homeostasis. In addition, 1-Nitro-9H-carbazol-2-amine has been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Nitro-9H-carbazol-2-amine in lab experiments is its high purity and yield. This makes it a reliable compound for use in various applications, including organic electronics and medicinal chemistry. However, one limitation of using 1-Nitro-9H-carbazol-2-amine is its potential toxicity. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine can be toxic to normal cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-Nitro-9H-carbazol-2-amine. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine can be used as a building block for the synthesis of new organic semiconductors with improved properties. In the field of medicinal chemistry, 1-Nitro-9H-carbazol-2-amine can be used as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of 1-Nitro-9H-carbazol-2-amine and its potential applications in other fields of science.

Synthesis Methods

The synthesis of 1-Nitro-9H-carbazol-2-amine can be achieved through several methods. One of the most common methods is the reaction of 9H-carbazole-2-amine with nitric acid in the presence of sulfuric acid. This method yields 1-Nitro-9H-carbazol-2-amine with a high purity and yield. Another method involves the reaction of 9H-carbazole-2-amine with nitrosonium tetrafluoroborate in the presence of acetic acid. This method yields 1-Nitro-9H-carbazol-2-amine with a lower yield but has the advantage of being a milder reaction condition.

properties

CAS RN

158321-20-1

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

1-nitro-9H-carbazol-2-amine

InChI

InChI=1S/C12H9N3O2/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15(16)17/h1-6,14H,13H2

InChI Key

VBGFPAQMPICEPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-]

Other CAS RN

158321-20-1

synonyms

1-Nitro-2-aminocarbazole

Origin of Product

United States

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